molecular formula C7H6BrNO2 B1278339 2-Amino-6-bromobenzoic acid CAS No. 20776-48-1

2-Amino-6-bromobenzoic acid

Cat. No. B1278339
CAS RN: 20776-48-1
M. Wt: 216.03 g/mol
InChI Key: BNQPROAXWQCNKO-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzoic acid is a compound that has been the subject of various studies due to its potential applications in the synthesis of complex organic molecules. The compound is characterized by the presence of an amino group and a bromine atom on a benzoic acid framework. This structure makes it a versatile intermediate for the construction of more elaborate chemical structures.

Synthesis Analysis

The synthesis of derivatives of 2-amino-6-bromobenzoic acid has been explored in several studies. For instance, an iodine-catalyzed reaction of 2-aminobenzamides with mucobromic acid was used to synthesize a variety of 6-oxo-5,6-dihydrodibenzo[b,h][1,6]naphthyridine-11-carboxamide derivatives. This process involved a domino reaction mechanism with a double elimination of hydrogen bromide . Additionally, a palladium-catalyzed carbonylative synthesis approach was developed for 2-aminobenzoxazinone synthesis using 2-bromoanilines and isocyanates, showcasing the utility of 2-bromoanilines, which are closely related to 2-amino-6-bromobenzoic acid, in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-6-bromobenzoic acid has been extensively studied using various spectroscopic techniques. For example, the molecular structure, vibrational spectra, and hyperpolarizability of 2-amino-5-bromo-benzoic acid methyl ester were analyzed using single-crystal X-ray diffraction, FTIR, and FT-Raman spectral measurements, along with DFT calculations . These studies provide insights into the electronic and geometric properties of the molecule, which are crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of 2-amino-6-bromobenzoic acid derivatives in chemical reactions has been demonstrated in the formation of cocrystals and salts. For instance, 6-bromobenzo[d]thiazol-2-amine, a compound with a similar bromo-substituted aromatic structure, was used to form multicomponent organic acid–base adducts with various carboxylic acids, highlighting the role of non-covalent interactions in the formation of supramolecular structures . Moreover, the cocrystallization of 2-aminobenzoic acid with organic acids resulted in the formation of six anhydrous molecular salts, emphasizing the importance of hydrogen bonding in crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-bromobenzoic acid and its derivatives are influenced by their molecular structure. The presence of both amino and bromo substituents affects the compound's melting point, solubility, and ability to form hydrogen bonds. These properties are critical for the compound's behavior in various chemical environments and its suitability for different applications in organic synthesis. The studies on related compounds, such as 2-amino-5-bromo-benzoic acid methyl ester, provide valuable data on the hydrogen bond formation, dipole moment, and polarizability, which are indicative of the compound's physical and chemical characteristics .

Scientific Research Applications

Salt and Co-crystal Formation Studies

Research on non-covalent interactions involving 6-bromobenzo[d]thiazol-2-amine, a compound closely related to 2-Amino-6-bromobenzoic acid, has enhanced our understanding of binding with carboxylic acid derivatives. Studies have led to the preparation of anhydrous and hydrated multicomponent organic acid–base adducts with various carboxylic acids, contributing to the knowledge of molecular structures and hydrogen bonding in crystal engineering (Jin et al., 2012).

Copper-Catalyzed Amination

A chemo- and regioselective copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids, similar in structure to 2-Amino-6-bromobenzoic acid, has been developed. This method produces N-aryl and N-alkyl anthranilic acid derivatives efficiently and has applications in selective fluorosensing for metal ions (Wolf et al., 2006).

Vibrational and Electronic Transition Analysis

Studies on 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, and UV spectroscopy, along with density functional theory (DFT), have provided insights into molecular conformation and electronic transitions. This research is crucial for understanding the vibrational behavior and electronic properties of similar compounds (Karabacak & Cinar, 2012).

Hyperpolarizability and Molecular Structure Analysis

Investigations into the structure and properties of 2-amino-5-bromobenzoic acid methyl ester, a derivative of 2-Amino-6-bromobenzoic acid, provide valuable information on its hyperpolarizability, molecular structure, and vibrational wave numbers. This research contributes to our understanding of non-linear optical materials (Balamurugan et al., 2015).

Application in Synthesis of Organic Compounds

The synthesis of various organic compounds, such as 3-Bromo-2-fluorobenzoic acid and 2, 4, 6-Tribromo-3-hydroxybenzoic acid, often involves intermediate stages that use compounds structurally similar to 2-Amino-6-bromobenzoic acid. These synthetic pathways are crucial for developing high-sensitivity agents and have applications in organic chemistry and industrial production (Peng-peng, 2013; Yu-chuan, 2012).

Sensor Development for Toxic Metal Ions

Research on fluorescent sensors incorporating 2-amino-6-bromobenzothiazol has led to the development of selective "switch-on" colorimetric responses for detecting toxic metal ions like Hg(II) and Cu(II). This is a significant advancement in the field of environmental monitoring and biological applications (Rasheed et al., 2019).

Antimicrobial Applications

The synthesis of novel 2,4,6-trisubstituted quinazoline derivatives from 2-amino-5-bromobenzoic acid and their subsequent testing for antimicrobial activity opens up potential applications in the development of new antimicrobial agents (Vani et al., 2016).

Safety And Hazards

Handling 2-Amino-6-bromobenzoic acid requires caution. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2-amino-6-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQPROAXWQCNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441750
Record name 2-Amino-6-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromobenzoic acid

CAS RN

20776-48-1
Record name 2-Amino-6-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-bromobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 4-bromoindoline-2,3-dione (8.94 g, 39.6 mmol) was added 1.0 M sodium hydroxide (40 mL, 120 mmol) to give a dark brown mixture. The mixture was heated to 80° C. then 20% hydrogen peroxide (9 mL, 88 mmol) was added slowly over 15 min (caution: a strong exotherm was observed upon reagent addition). The mixture was then stirred at 80° C. for 1 h. After this time, the mixture was cooled in an ice bath to ˜10° C. and then concentrated to a residue. HCl was added cautiously to the residue until the pH of the mixture was 4-5. Once at the prescribed pH, the mixture was then concentrated to dryness and MeOH (150 ml) was added. The resulting suspension stirred for 15 min and then filtered. The filtrate was concentrated to dryness and dried under vacuum for 14 h to yield 2-amino-6-bromobenzoic acid (9.18 g) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.72 (1H, t, J=7.91 Hz), 6.60 (1H, dd, J=7.78, 1.00 Hz), 6.52 (1H, dd, J=7.91, 1.13 Hz). LCMS Method D: retention time 0.68 min, [M+1] 200.0.
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Synthesis routes and methods III

Procedure details

The target compound was obtained by reducing 2-bromo-6-nitrobenzoic acid with iron in a mixed solvent of methanol and ammonium chloride aqueous solution. 2-bromo-6-nitrobenzoic acid was manufactured by the method described in the literature (J. Chem. Soc. Perkin Trans. 1, 1991, p. 1565) using 2-bromo-6-nitrotoluene as starting material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-bromobenzoic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
23
Citations
RH Zhang, S Wang, RH Luo, M Zhou, H Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
… To perform SAR study of ring C, S-arylation of 4-nitrothiophenol with 2-amino-6-bromobenzoic acid yielded the intermediate 2a with the present of basic copper nanopowder (Scheme 1)…
Number of citations: 5 www.sciencedirect.com
Y Liu, X Wang, L Jiao, D Xu, C Kang - 2017 - nopr.niscpr.res.in
In this paper, three 5-bromo-2-substituted-4(3H)-quinazolinones have been synthesized by loop of 2-amino-6-p-bromobenzoic acid which is the raw material. The structures of the …
Number of citations: 0 nopr.niscpr.res.in
YB Chen, JL Li, XS Shao, XY Xu, Z Li - Chinese Chemical Letters, 2013 - Elsevier
… In the first step, the treatment of 2-amino-6-bromobenzoic acid with methylamine water … 1 was prepared via self-condensation of 2-amino-6-bromobenzoic acid, and then coupled with …
Number of citations: 28 www.sciencedirect.com
K Patel, SS Deshmukh, D Bodkhe… - The Journal of …, 2017 - ACS Publications
… 2-Amino-6-bromobenzoic acid was purchased from Alfa Aesar. O labeled water (H 2 18 O) and solvents (CDCl 3 , CD 3 CN) were purchased from Sigma-Aldrich. Ethanol (commercial …
Number of citations: 14 pubs.acs.org
ME McPhee, AG Katsifis, F Mattner… - Australian Journal of …, 1999 - CSIRO Publishing
… The mixture was filtered and the residue was washed with ether, and dried under high vacuum to give the 2-amino-6bromobenzoic acid hydrochloride salt as a white solid (2.22 g, 73%)…
Number of citations: 23 www.publish.csiro.au
X Zhong, R Luo, G Yan, K Ran, H Shan, J Yang… - European Journal of …, 2021 - Elsevier
… Briefly, commercially available 2-amino-6-bromobenzoic acid (3) was reacted with 4-nitrobenzenethiol via a thiolation reaction using Cu/Cu 2 O as the catalyst to give the intermediate 4…
Number of citations: 1 www.sciencedirect.com
ES Ligon, J Nawyn, LV Jones, BMK Allred… - The Journal of …, 2019 - ACS Publications
… The general amidation procedure was followed using 2-amino-6-bromobenzoic acid hydrochloride 29d (968 mg, 3.83 mmol), N,O-dimethylhydroxylamine hydrochloride (561 mg, 5.750 …
Number of citations: 11 pubs.acs.org
M Zhou, RH Luo, XY Hou, RR Wang, GY Yan… - European journal of …, 2017 - Elsevier
… For molecule 12, in the presence of condensing agents, the intermediate 12I was obtained by the amidation reaction between 2-amino-6-bromobenzoic acid and o-anisidine. …
Number of citations: 22 www.sciencedirect.com
M Wei, X Zhang, X Wang, Z Song, J Ding… - European Journal of …, 2017 - Elsevier
… To a mixture of 2-amino-6-bromobenzoic acid (4.0 g, 18.5 mmol, 1 equiv and (S)-2-(tert-butoxycarbonylamino)butanoic acid (3.76 g, 18.5 mmol, 1 equiv) in pyridine, degassed with N 2 , …
Number of citations: 16 www.sciencedirect.com
K Liu, W Zheng, Y Chen, M Tang, D Li… - Journal of Medicinal …, 2022 - ACS Publications
Nowadays, PI3Kδ-γ dual inhibitors have been approved for the treatment of B-cell malignancies. Dual inhibition of PI3Kδ and PI3Kγ represents a unique therapeutic opportunity and …
Number of citations: 1 pubs.acs.org

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